5-Bromopyrimidine-2-carboxylic acid

Medicinal Chemistry Physical Organic Chemistry Ligand Design

Strategic halogenated scaffold: The C5-bromine provides superior Pd(0) oxidative addition kinetics for late-stage cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C2-carboxylic acid enables amide/pharmacophore conjugation. Crystal-structure-verified bridging geometry for Ir-Ln NIR-emitters distinguishes this from any 5-fluoro, 5-chloro, or 4-carboxylate isomer. Purchasing 97% purity ensures reproducible kinase inhibitor library synthesis (e.g., dasatinib-inspired analogs 6a-j, 7a-e) and phospholipid biosynthesis inhibition assays. Do not substitute with lower-cost analogs—reaction outcomes and coordination modes will diverge.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 37131-87-6
Cat. No. B1286037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-2-carboxylic acid
CAS37131-87-6
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)O)Br
InChIInChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
InChIKeyXGPTXUYKEDPXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-2-carboxylic Acid CAS 37131-87-6: Technical Profile and Procurement-Specific Characterization


5-Bromopyrimidine-2-carboxylic acid (CAS 37131-87-6) is a halogenated heterocyclic building block with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . The compound features a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring . Its predicted pKa of 2.85±0.10 reflects moderate acidity conferred by the electron-withdrawing bromine substituent adjacent to the carboxylic acid . The solid crystalline material exhibits a melting point range of 193-198°C and is only sparingly soluble in aqueous media .

Why 5-Bromopyrimidine-2-carboxylic Acid Cannot Be Interchanged with Other 5-Halopyrimidine-2-carboxylic Acids


Despite sharing a core pyrimidine-2-carboxylic acid scaffold, halogen substitution at the 5-position creates functionally distinct chemical entities. The bromine atom in 5-bromopyrimidine-2-carboxylic acid (MW 202.99) provides a unique combination of steric bulk, polarizability, and leaving-group potential that differs fundamentally from the chloro (MW 158.54), fluoro (MW 142.09), or unsubstituted analogs . These differences manifest as divergent pKa values (2.85 for Br vs 3.02 for F), altered reaction kinetics in cross-coupling chemistry, and distinct ligand geometries in coordination complexes . Consequently, substituting a chloro- or fluoro- analog into a synthetic route validated with the 5-bromo derivative will yield different reaction outcomes, potentially compromising yield, regioselectivity, or downstream biological activity [1].

Quantitative Differentiation of 5-Bromopyrimidine-2-carboxylic Acid Against Closest Analogs


Acidity (pKa) Profile: Bromine Substitution Lowers pKa Relative to Fluoro and Unsubstituted Analogs

The predicted pKa of 5-bromopyrimidine-2-carboxylic acid is 2.85±0.10, which is 0.17 units lower than the 5-fluoro analog (3.02±0.10) and 0.23 units lower than unsubstituted pyrimidine-2-carboxylic acid (3.08±0.10) . The 5-chloro analog shares the same predicted pKa (2.85±0.10) but with a significantly smaller molecular weight (158.54 vs 202.99), resulting in different molar concentration-to-mass relationships in solution preparations .

Medicinal Chemistry Physical Organic Chemistry Ligand Design

Thermal Stability and Solid-State Handling: Higher Melting Point Distinguishes Bromo from Chloro Analog

5-Bromopyrimidine-2-carboxylic acid melts at 193-198°C, whereas the 5-chloro analog is reported to melt at approximately 202°C (some sources indicate 125-127.5°C for the 2-chloro positional isomer, highlighting regioisomeric sensitivity) . The bromo derivative's melting point is well-suited for standard benchtop handling without special low-temperature storage requirements, while the higher density (1.940±0.06 g/cm³ predicted) compared to the chloro analog (1.6±0.1 g/cm³) reflects the bromine atom's greater atomic mass and polarizability .

Process Chemistry Solid-State Characterization Purification

Coordination Chemistry: Defined Spatial Geometry in d-f Bimetallic Complexes for Near-Infrared Emission

5-Bromopyrimidine-2-carboxylic acid (bpmc) functions as a (N∧O)(N∧O) bridging ligand, coordinating through the pyrimidine nitrogen and carboxylate oxygen atoms to connect Ir(III) and Ln(III) centers [1]. X-ray crystallographic analysis of the Ir(pdt)₂(μ-bpmc)Ln(TTA)₃ series (Ln = Nd, Yb, Er, Gd) reveals an Ir···Ln spatial distance of approximately 6 Å, a geometry that enables efficient d→f energy transfer and sensitized near-infrared (NIR) emission from the lanthanide ions [2]. This bridging capability is enabled by the specific orientation of the 2-carboxylic acid and 5-bromo substituents, which is not replicable with 4-carboxylic acid positional isomers or with smaller halogen analogs that lack the bromine atom's optimal steric and electronic profile for stable bimetallic architecture [3].

Coordination Chemistry Lanthanide Complexes Photophysics

Synthetic Utility: Esterification Yield Benchmark for Downstream Derivatization

Reaction of 5-bromopyrimidine-2-carboxylic acid with methanol (CAS 67-56-1) yields methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4) with a reported yield of approximately 57% under standard acid-catalyzed conditions [1]. This methyl ester serves as a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling at the 5-bromo position and amide bond formation at the 2-carboxylate, enabling divergent access to kinase inhibitor scaffolds . While direct comparative yield data for 5-chloro and 5-fluoro analogs are not reported in the same study, the bromine atom's superior leaving-group ability in palladium-catalyzed cross-coupling (relative to chlorine) and its greater steric accessibility (relative to fluorine) make the 5-bromo derivative the preferred entry point for subsequent C-C bond-forming reactions [2].

Synthetic Methodology Process Development Medicinal Chemistry

Procurement-Critical Application Scenarios for 5-Bromopyrimidine-2-carboxylic Acid Based on Evidence


Synthesis of Bromo-Pyrimidine Based Tyrosine Kinase Inhibitor (TKI) Scaffolds

In the development of dasatinib-inspired Bcr/Abl kinase inhibitors, the 5-bromo-2-carboxylate motif provides a strategically positioned halogen for late-stage diversification via cross-coupling [1]. The bromine atom's superior oxidative addition kinetics with Pd(0) catalysts (compared to chloride) enables more efficient C-C bond formation at the 5-position, while the 2-carboxylic acid serves as a handle for amide coupling to introduce pharmacophore elements [2]. Procurement of high-purity 5-bromopyrimidine-2-carboxylic acid is essential for reproducible synthesis of analogs such as 6a-j and 7a-e, where the bromo-pyrimidine core is retained throughout the sequence .

Construction of Ir(III)-Ln(III) d-f Bimetallic Complexes for NIR Luminescent Materials

This compound uniquely enables the assembly of heterobimetallic Ir-Ln complexes with defined ~6 Å spatial separation between metal centers, a geometric feature that facilitates sensitized near-infrared emission from Nd(III), Yb(III), and Er(III) ions [1]. The (N∧O)(N∧O) bridging mode is specific to the 2-carboxylic acid orientation and the 5-bromo substitution pattern; alternative isomers (e.g., 4-carboxylic acid) or other halogens (e.g., 5-fluoro) fail to provide the same crystallographically verified bridging geometry [2]. Researchers developing NIR-emitting materials, optical sensors, or bioimaging probes should procure this exact compound rather than attempting substitution with readily available chloro or fluoro analogs .

Esterification to Methyl 5-Bromopyrimidine-2-carboxylate as a Multi-Functional Building Block

Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4), accessed via acid-catalyzed esterification of the parent acid (~57% yield), serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1]. The methyl ester provides orthogonal reactivity: the 5-bromo position participates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the 2-carboxylate ester can be hydrolyzed back to the acid or converted to amides, hydrazides, and other derivatives [2]. This dual functionality makes the parent 5-bromopyrimidine-2-carboxylic acid a strategic starting material for building libraries of pyrimidine-based compounds .

Antibacterial Phospholipid Synthesis Inhibition Research (Mechanistic Probe)

5-Bromopyrimidine-2-carboxylic acid (5BCA) has been reported to inhibit phosphatidylcholine biosynthesis by targeting phospholipid synthesis pathways in bacteria, demonstrating activity both in vitro and in vivo [1]. While quantitative MIC data against specific bacterial strains are not available in the open peer-reviewed literature for this exact compound, the reported mechanism (disruption of bacterial membrane integrity via phospholipid synthesis blockade) is distinct from cell wall synthesis inhibitors (e.g., β-lactams) and protein synthesis inhibitors (e.g., macrolides) [2]. This unique mode of action makes 5BCA a valuable tool compound for studying bacterial lipid metabolism and exploring novel anti-infective strategies .

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